molecular formula C19H34O2 B1637953 Methyl (9Z,12E)-octadeca-9,12-dienoate CAS No. 20221-26-5

Methyl (9Z,12E)-octadeca-9,12-dienoate

Cat. No.: B1637953
CAS No.: 20221-26-5
M. Wt: 294.5 g/mol
InChI Key: WTTJVINHCBCLGX-LFOHPMNASA-N
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Description

“Methyl (9Z,12E)-octadeca-9,12-dienoate” is also known as “9,12-Octadecadienoic acid (Z,Z)-, methyl ester” or “Methyl linoleate”. It has a molecular formula of C19H34O2 and a molecular weight of 294.4721 .


Molecular Structure Analysis

The molecular structure of “this compound” consists of 19 carbon atoms, 34 hydrogen atoms, and 2 oxygen atoms . The IUPAC Standard InChI is InChI=1S/C19H34O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19(20)21-2/h7-8,10-11H,3-6,9,12-18H2,1-2H3/b8-7-,11-10- .

Scientific Research Applications

Synthesis and Chemical Reactions Methyl (9Z,12E)-octadeca-9,12-dienoate is a fatty acid ester involved in the synthesis and study of various chemical reactions. Research has explored its utility in synthesizing furanoid esters, highlighting methodologies to obtain furanoid esters from naturally occurring unsaturated fatty esters, including the synthesis of methyl 9,12-epoxyoctadeca-9,11-dienoate through various chemical reactions. This work demonstrates the compound's role in the creation of furanoid esters, which have potential applications in materials science and organic synthesis (Jie & Lam, 1977).

Nuclear Magnetic Resonance Studies The compound has also been utilized in the study of nuclear magnetic resonance (NMR) properties of fatty acid isomers. Research dedicated to the synthesis and NMR analysis of all geometrical isomers of conjugated linoleic acids, starting from castor oil and involving this compound as a key intermediate, underscores the compound's importance in elucidating the structure and properties of fatty acids (Lie Ken Jie et al., 1997).

Ultrasound-Assisted Chemical Reactions Further, research on ultrasound-assisted Simmons–Smith reactions with methyl 12-oxo-octadec-9-cis-enoate leading to methyl 9,12-epoxyoctadeca-9,11-dienoate explores the effects of using alternative metals like cadmium and copper instead of zinc. This study offers insights into the efficiency and selectivity of chemical reactions under ultrasonic irradiation, highlighting innovative methodologies in organic synthesis (Jie & Lam, 1987).

Autoxidation Studies Additionally, the autoxidation of this compound has been investigated to understand the stability and degradation pathways of furan fatty acid esters. Identifying autoxidation products can inform the development of more stable compounds for industrial applications and contribute to our understanding of lipid oxidation processes (Sehat et al., 1998).

Properties

IUPAC Name

methyl (9Z,12E)-octadeca-9,12-dienoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H34O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19(20)21-2/h7-8,10-11H,3-6,9,12-18H2,1-2H3/b8-7+,11-10-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTTJVINHCBCLGX-LFOHPMNASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC=CCC=CCCCCCCCC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC/C=C/C/C=C\CCCCCCCC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H34O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20221-26-5, 20221-27-6
Record name Methyl 9,12-octadecadienoate, (9Z,12E)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020221265
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Methyl (9Z,12E)-octadeca-9,12-dienoate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020221276
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Methyl (9Z,12E)-octadeca-9,12-dienoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.039.628
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name METHYL 9,12-OCTADECADIENOATE, (9Z,12E)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XDG72XSU9R
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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